2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have been used in the treatment of various diseases, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may interfere with the life cycle of these parasites.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that they may have antiparasitic effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-bromo-5-methyl-1H-pyrazole
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethanol
- 5-amino-4-bromo-3-methyl-1H-pyrazole
Uniqueness
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and bromo groups. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(5-amino-4-bromo-3-methylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYMKCTYOJTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247150-24-8 |
Source
|
Record name | 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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